Cyclopenta-1,3-diene; tetramethylsilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

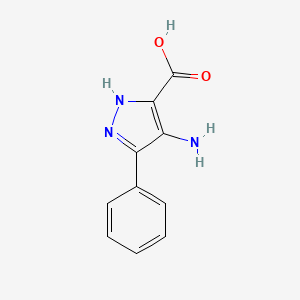

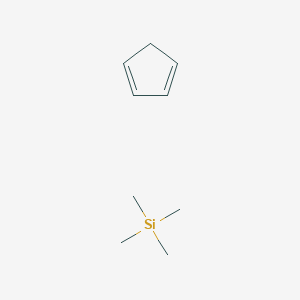

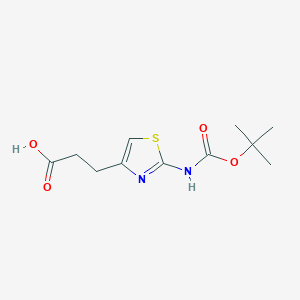

Cyclopenta-1,3-diene and tetramethylsilane are two distinct chemical compounds. Cyclopenta-1,3-diene is a colorless liquid with a strong and unpleasant odor, often used as a precursor in the production of cyclopentadienyl-based catalysts. Tetramethylsilane, on the other hand, is a silicon-containing compound commonly used as a reference standard in nuclear magnetic resonance spectroscopy.

準備方法

Cyclopenta-1,3-diene

Cyclopenta-1,3-diene is typically obtained from coal tar and by steam cracking of naphtha. The dimer, dicyclopentadiene, is cracked by heating to around 180°C to yield the monomer, cyclopenta-1,3-diene . Industrial production involves the dehydrogenation of cyclopentene or cyclopentane using catalysts such as active alumina, chromium oxide, and potassium oxide at high temperatures and pressures .

Tetramethylsilane

Tetramethylsilane is synthesized by the reaction of chlorotrimethylsilane with methyl lithium. The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. Industrial production involves the reaction of silicon tetrachloride with methyl chloride in the presence of a catalyst such as copper to produce tetramethylsilane.

化学反応の分析

Cyclopenta-1,3-diene

Cyclopenta-1,3-diene undergoes various chemical reactions, including:

Diels-Alder Reaction: Reacts with dienophiles to form cyclohexene derivatives.

Hydrogenation: Semi-hydrogenation gives cyclopentene.

Oxidation: Can be oxidized to form cyclopentadienone derivatives.

Common reagents include butadiene for Diels-Alder reactions and hydrogen gas for hydrogenation. Major products include cyclohexene derivatives and cyclopentene.

Tetramethylsilane

Tetramethylsilane is relatively inert and does not undergo many chemical reactions. It is primarily used as a reference standard in nuclear magnetic resonance spectroscopy due to its chemical stability.

科学的研究の応用

Cyclopenta-1,3-diene

Cyclopenta-1,3-diene is widely used in the synthesis of cyclopentadienyl-based catalysts, which are essential in various organic transformations . It is also used in the production of ethylidene norbornene, a comonomer in the production of EPDM rubbers .

Tetramethylsilane

Tetramethylsilane is extensively used as a reference standard in nuclear magnetic resonance spectroscopy. Its chemical stability and distinct chemical shift make it an ideal internal standard for calibrating chemical shifts in proton and carbon-13 nuclear magnetic resonance spectra.

作用機序

Cyclopenta-1,3-diene

Cyclopenta-1,3-diene acts as a diene in Diels-Alder reactions, forming cyclohexene derivatives through a concerted mechanism involving the formation of a six-membered ring transition state . In hydrogenation reactions, it undergoes addition of hydrogen atoms to the double bonds, converting it to cyclopentene.

Tetramethylsilane

Tetramethylsilane does not have a specific mechanism of action as it is chemically inert. Its primary function is to serve as a reference standard in nuclear magnetic resonance spectroscopy.

類似化合物との比較

Cyclopenta-1,3-diene

Similar compounds include:

Cyclopentene: Formed by the hydrogenation of cyclopenta-1,3-diene.

Cyclopentadienyl anion: A derivative used in the formation of cyclopentadienyl-based catalysts.

Cyclopenta-1,3-diene is unique due to its ability to undergo Diels-Alder reactions, forming cyclohexene derivatives, which are not possible with cyclopentene.

Tetramethylsilane

Trimethylsilane: A silicon-containing compound with similar chemical stability.

Hexamethyldisilane: Another silicon-containing compound used in nuclear magnetic resonance spectroscopy.

Tetramethylsilane is unique due to its distinct chemical shift in nuclear magnetic resonance spectroscopy, making it an ideal reference standard.

特性

分子式 |

C9H18Si |

|---|---|

分子量 |

154.32 g/mol |

IUPAC名 |

cyclopenta-1,3-diene;tetramethylsilane |

InChI |

InChI=1S/C5H6.C4H12Si/c1-2-4-5-3-1;1-5(2,3)4/h1-4H,5H2;1-4H3 |

InChIキー |

LWVXLJFZZFMNLJ-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)C.C1C=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide](/img/structure/B11764283.png)

![(1S,7S)-1-methyl-7-(3-oxobutyl)-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one](/img/structure/B11764292.png)

![3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764299.png)

![3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one](/img/structure/B11764304.png)